molecular formula C7H6ClLiN2O3 B6222021 lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate CAS No. 2758002-49-0

lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate

Cat. No.: B6222021
CAS No.: 2758002-49-0
M. Wt: 208.6 g/mol
InChI Key: ONZHMSLPADMFLT-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate, also known as Li(CMP)2, is a lithium salt of the organic compound 6-chloro-3-methoxypyridazin-4-yl)acetate. It is a white crystalline solid that is soluble in water and other organic solvents. Li(CMP)2 has a wide range of applications in scientific research, due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug in pharmacology. Li(CMP)2 has also been used in the development of lithium-ion batteries and fuel cells.

Scientific Research Applications

Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate(CMP)2 is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug in pharmacology. This compound(CMP)2 is also used in the development of lithium-ion batteries and fuel cells. In addition, it is used as a catalyst for the synthesis of various organic compounds, such as amino acids and peptides.

Mechanism of Action

The mechanism of action of lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate(CMP)2 is not fully understood. It is thought to act as a proton acceptor, which allows it to catalyze reactions. It is also thought to interact with certain enzymes, which may result in the activation or inhibition of certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(CMP)2 are not fully understood. It is known to interact with certain enzymes, which may result in the activation or inhibition of certain biochemical reactions. It is also known to have an effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate(CMP)2 in laboratory experiments is its ability to catalyze reactions. It is also relatively stable and can be stored for long periods of time. However, this compound(CMP)2 is not completely inert, and can react with certain chemicals and solvents. In addition, it is not always easy to obtain and may require special handling and storage conditions.

Future Directions

The use of lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate(CMP)2 in scientific research is still in its infancy, and there are many potential future directions for its application. One potential direction is the use of this compound(CMP)2 in the development of new drugs and treatments. Another potential direction is the use of this compound(CMP)2 in the development of new catalysts and reagents for organic synthesis. Additionally, this compound(CMP)2 could be used in the development of new lithium-ion batteries and fuel cells. Finally, this compound(CMP)2 could be used to study the biochemical and physiological effects of lithium on the body.

Synthesis Methods

Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate(CMP)2 can be synthesized using a variety of methods. The most common method is the reaction of 6-chloro-3-methoxypyridazin-4-yl)acetate with lithium metal in anhydrous ether. The reaction of the two compounds produces a white crystalline solid that is soluble in water and other organic solvents. Other methods for synthesizing this compound(CMP)2 include the reaction of 6-chloro-3-methoxypyridazin-4-yl)acetate with lithium hydroxide in water, and the reaction of 6-chloro-3-methoxypyridazin-4-yl)acetate with lithium carbonate in anhydrous ether.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate involves the reaction of 6-chloro-3-methoxypyridazine-4-carboxylic acid with lithium hydroxide followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "6-chloro-3-methoxypyridazine-4-carboxylic acid", "Lithium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 6-chloro-3-methoxypyridazine-4-carboxylic acid in water.", "Step 2: Add lithium hydroxide to the solution and stir until the pH reaches 7.", "Step 3: Filter the solution to remove any insoluble impurities.", "Step 4: Add acetic anhydride to the solution and stir for 1 hour.", "Step 5: Filter the solution to remove any insoluble impurities.", "Step 6: Evaporate the solvent to obtain the final product, lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate." ] }

2758002-49-0

Molecular Formula

C7H6ClLiN2O3

Molecular Weight

208.6 g/mol

IUPAC Name

lithium;2-(6-chloro-3-methoxypyridazin-4-yl)acetate

InChI

InChI=1S/C7H7ClN2O3.Li/c1-13-7-4(3-6(11)12)2-5(8)9-10-7;/h2H,3H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

ONZHMSLPADMFLT-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=NN=C(C=C1CC(=O)[O-])Cl

Purity

95

Origin of Product

United States

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